molecular formula C11H14O2 B1272268 4-(Butan-2-yl)benzoic acid CAS No. 40912-38-7

4-(Butan-2-yl)benzoic acid

Cat. No.: B1272268
CAS No.: 40912-38-7
M. Wt: 178.23 g/mol
InChI Key: ZRWYTSGILDBAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butan-2-yl)benzoic acid, also known as 4-sec-butylbenzoic acid, is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, where a butan-2-yl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Butan-2-yl)benzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COOH+CH3CH2CH(CH3)ClAlCl3C6H4(CH3CH2CH(CH3))COOH\text{C}_6\text{H}_5\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3))\text{COOH} C6​H5​COOH+CH3​CH2​CH(CH3​)ClAlCl3​​C6​H4​(CH3​CH2​CH(CH3​))COOH

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: this compound can be oxidized to form 4-(Butan-2-yl)benzaldehyde or 4-(Butan-2-yl)benzyl alcohol.

    Reduction: Reduction of the carboxylic acid group yields 4-(Butan-2-yl)benzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(Butan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(Butyl)benzoic acid: Similar structure but with a butyl group instead of a butan-2-yl group.

    4-(Isobutyl)benzoic acid: Contains an isobutyl group attached to the benzene ring.

    4-(Tert-butyl)benzoic acid: Features a tert-butyl group in the para position.

Uniqueness

4-(Butan-2-yl)benzoic acid is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-butan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWYTSGILDBAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372988
Record name 4-(butan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40912-38-7
Record name 4-(butan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.